
but-1-en-3-yne;copper(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of but-1-en-3-yne can be achieved through various methods. One common approach involves the coupling of acetylene with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently .
Industrial Production Methods
In an industrial setting, but-1-en-3-yne can be produced through the partial hydrogenation of acetylene. This process involves the use of a palladium catalyst supported on an inert material such as alumina. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of but-1-en-3-yne .
化学反应分析
Types of Reactions
But-1-en-3-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the common types of reactions include:
Oxidation: But-1-en-3-yne can be oxidized to form various oxygenated products.
Reduction: The compound can be reduced to form butenes or butanes.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include but-1-en-3-yne oxide and other oxygenated derivatives.
Reduction: Products include butenes and butanes.
Substitution: Products include halogenated derivatives of but-1-en-3-yne.
科学研究应用
But-1-en-3-yne;copper(1+) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
作用机制
The mechanism by which but-1-en-3-yne;copper(1+) exerts its effects involves the interaction of the copper(1+) ion with the double and triple bonds of the enyne. This interaction can facilitate various chemical transformations, such as the formation of new carbon-carbon bonds. The copper(1+) ion acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate .
相似化合物的比较
Similar Compounds
But-1-en-3-yne: The parent compound without the copper(1+) ion.
But-2-en-1-yne: An isomer of but-1-en-3-yne with different placement of the double and triple bonds.
Copper(1+) acetylide: A compound where the copper(1+) ion is bonded to an acetylide group.
Uniqueness
But-1-en-3-yne;copper(1+) is unique due to the presence of both the enyne and the copper(1+) ionThe copper(1+) ion enhances the reactivity of the enyne, making it a valuable compound in various chemical transformations .
属性
CAS 编号 |
5256-77-9 |
|---|---|
分子式 |
C4H3Cu |
分子量 |
114.61 g/mol |
IUPAC 名称 |
but-1-en-3-yne;copper(1+) |
InChI |
InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1 |
InChI 键 |
NBOZCPAHGWAIQH-UHFFFAOYSA-N |
规范 SMILES |
C=CC#[C-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


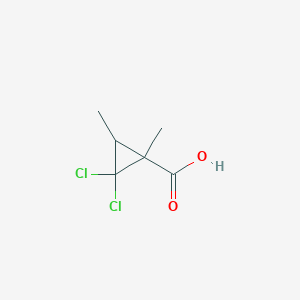
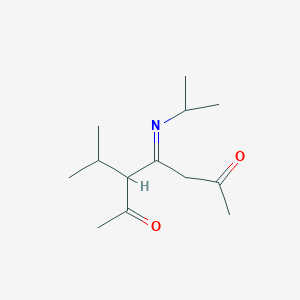
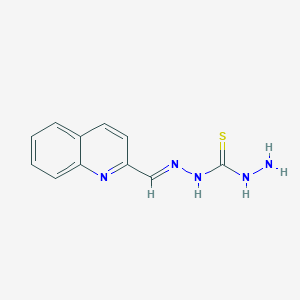
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)

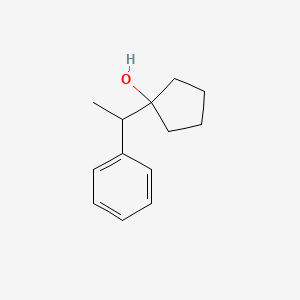
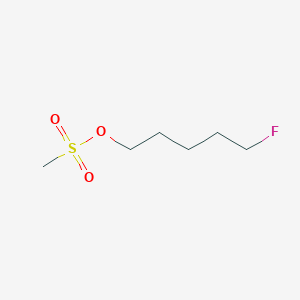

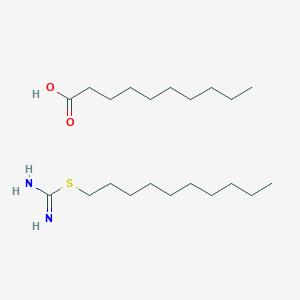
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)

